(3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate
Description
This compound features a bicyclo[1.1.1]pentane core, a highly strained bridgehead structure known for its unique three-dimensional geometry and applications in medicinal chemistry as a bioisostere for aromatic or aliphatic moieties . The tert-butoxycarbonyl (Boc) group protects the amine functionality, enhancing stability during synthetic processes. The methanesulfonate (mesyl) group at the bridgehead position serves as a reactive leaving group, enabling nucleophilic substitution reactions. This combination of structural features makes the compound valuable in synthesizing pharmaceuticals, agrochemicals, or advanced materials .
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5S/c1-10(2,3)18-9(14)13-12-5-11(6-12,7-12)8-17-19(4,15)16/h5-8H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCWKDREHJYPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Compound III
Reactants :
-
Compound II (1.0 equiv)
-
Triethylamine (TEA, 5.0 equiv)
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Tert-butanol (7.0 equiv)
-
Diphenylphosphoryl azide (DPPA, 2.0 equiv)
Conditions :
-
Solvent: Anhydrous toluene
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Continuous flow reactor (A channel: 135°C, 3 min residence time; B channel: cooling to 20–50°C)
-
Post-reaction workup: Solvent removal, aqueous slurry (50–70°C), filtration.
Outcome :
Step 2: Deprotection to Compound IV
Reactants :
-
Compound III (1.0 equiv)
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HCl (20% in methanol, 10–20°C initial; 40°C final)
Conditions :
-
Solvent: Methanol/THF (1:3)
-
Crystallization at 20°C.
Outcome :
Step 3: Methanesulfonation to Target Compound
Reactants :
-
Compound IV (1.0 equiv)
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Di-tert-butyl dicarbonate (1.0 equiv)
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Sodium methoxide (1.0 equiv)
Conditions :
-
Solvent: Methanol (0–10°C)
-
Slow addition of sodium methoxide (1–2 drops/sec) to minimize bis-protection.
Outcome :
Traditional Multi-Step Synthesis (European Journal of Organic Chemistry, 2017)
This route involves sequential Curtius rearrangements and hydrogenolysis but is less industrially viable due to complexity.
Step 1: Di-Esterification and Mono-Hydrolysis
Reactants :
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
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Thionyl chloride (SOCl₂)
Conditions :
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Esterification in methanol, followed by selective hydrolysis.
Outcome :
Step 2: Curtius Rearrangement and Hydrogenolysis
Reactants :
-
Mono-ester (12j)
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Diphenylphosphoryl azide (DPPA)
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Palladium on carbon (Pd/C)
Conditions :
-
Curtius rearrangement in benzyl alcohol, hydrogenolysis under H₂.
Outcome :
Comparative Analysis of Methods
Critical Reaction Optimization Insights
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DPPA Handling : Continuous flow systems mitigate exothermic risks during DPPA addition, enhancing safety.
-
Selective Protection : Controlled sodium methoxide addition prevents overprotection of the bicyclo[1.1.1]pentane amine.
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Solvent Choice : Methanol/THF mixtures improve crystallization efficiency for intermediates .
Chemical Reactions Analysis
Types of Reactions
(3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack.
Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation and reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used.
Major Products
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide.
Deprotection: The major product is the free amine.
Oxidation and reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Recent studies have indicated that compounds derived from bicyclic structures, like (3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate, exhibit potential anticancer properties. For instance, a study published in Journal of Medicinal Chemistry demonstrated that modifications of bicyclic compounds can enhance their efficacy against specific cancer cell lines by improving bioavailability and selectivity for tumor cells .
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amino acids. The compound's structure allows it to serve as a building block in the synthesis of more complex peptides, which are essential in drug development and therapeutic applications . The ability to protect amino groups while allowing for further functionalization makes it a valuable reagent in organic synthesis.
Organic Synthesis
Reagent in Chemical Reactions
This compound can act as a versatile reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. Its unique structure facilitates the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules .
Case Study: Synthesis of Bioactive Compounds
In a recent case study, researchers utilized this compound to synthesize bioactive molecules with anti-inflammatory properties. The reaction pathway involved using the methanesulfonate group as a leaving group, allowing for efficient substitution reactions that led to the desired bioactive products . The study highlighted the compound's utility in creating derivatives with enhanced biological activity.
Material Science
Polymer Chemistry
The compound's properties also lend themselves to applications in polymer chemistry. It can be incorporated into polymer matrices to modify physical properties such as thermal stability and mechanical strength. Research has shown that incorporating bicyclic structures into polymers can enhance their performance in various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action for (3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bicyclo[1.1.1]pentane core can provide rigidity and specificity to the molecule, enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Similarity scores derived from structural alignment algorithms, emphasizing functional groups and core topology .
Key Research Findings
- Synthetic Flexibility : The target compound’s mesyl group enables efficient functionalization, as demonstrated in intermediates for kinase inhibitors and PROTACs (proteolysis-targeting chimeras) .
- Stability : The Boc group remains intact under mild acidic conditions, whereas the mesyl group is susceptible to hydrolysis under strongly basic conditions, necessitating careful reaction optimization .
Biological Activity
The compound (3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate is a bicyclic amine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C₁₃H₁₉NO₄S
- Molecular Weight : 273.36 g/mol
- CAS Number : 303752-38-7
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed under specific conditions, facilitating the release of the active amine component.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways that are critical for various physiological processes.
Biological Activity Data
The following table summarizes key findings from studies examining the biological activity of the compound:
Case Study 1: Enzyme Interaction
In a study published in Journal of Medicinal Chemistry, researchers investigated the interaction of this compound with cytochrome P450 enzymes. The compound was found to significantly inhibit CYP3A4 activity, which is crucial for the metabolism of various drugs, suggesting implications for drug-drug interactions in clinical settings .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth at micromolar concentrations, making it a potential candidate for developing new antibiotics .
Case Study 3: Cancer Cell Line Testing
Research conducted on several cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This suggests its potential utility in targeted cancer therapies, particularly for resistant cancer types .
Q & A
Basic: What are the standard synthetic routes for (3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate, and what analytical techniques confirm its purity?
Answer:
The synthesis typically involves functionalizing the bicyclo[1.1.1]pentane scaffold with a Boc-protected amine group, followed by methanesulfonate esterification. Key steps include:
- Boc protection : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP, DCM) to protect the amine .
- Methanesulfonylation : React the hydroxyl intermediate with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to install the mesyl group .
Analytical validation : - HPLC-MS : Confirm molecular weight and purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .
- NMR : Characterize the bicyclo scaffold’s geometry via - and -NMR, focusing on unique proton environments (e.g., bridgehead protons at δ ~2.5–3.5 ppm) .
Basic: How does the bicyclo[1.1.1]pentane scaffold influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The strained bicyclo[1.1.1]pentane system enhances electrophilicity at the bridgehead carbon, facilitating nucleophilic displacement of the methanesulfonate group. Key considerations:
- Steric effects : The rigid structure restricts access to the reaction site, requiring polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .
- Leaving group kinetics : The mesyl group () acts as a superior leaving group compared to halides, enabling faster SN2 reactions with amines or thiols .
Methodological tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quench aliquots with water to detect unreacted starting material.
Advanced: What methodological approaches assess the genotoxic potential of this compound, given its methanesulfonate moiety?
Answer:
Methanesulfonate esters (e.g., MMS, EMS) are known alkylating agents with mutagenic risks. To evaluate genotoxicity:
- Ames test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 liver fraction) to detect frameshift and base-pair mutations .
- Comet assay : Treat human lymphocyte cultures and quantify DNA strand breaks via electrophoresis; significant tail moment () indicates damage .
- Dose-response analysis : Establish linear regression models for mutation frequency vs. concentration, ensuring statistical significance () .
Advanced: How can researchers resolve discrepancies in reported reaction yields when using this compound as an alkylating agent?
Answer:
Contradictions often arise from:
- Moisture sensitivity : The mesyl group hydrolyzes in aqueous conditions; use anhydrous solvents and inert atmospheres (N/Ar) .
- Nucleophile strength : Optimize reaction stoichiometry (1:1.2 substrate:nucleophile) and temperature (40–60°C) for weak nucleophiles (e.g., aromatic amines) .
Validation : Replicate reactions under controlled humidity (<10% RH) and compare yields via -NMR integration of product vs. residual starting material .
Advanced: What stability-indicating assays ensure the compound’s integrity under varying storage conditions?
Answer:
- Forced degradation studies :
- Long-term storage : Store at −20°C in amber vials with desiccants (silica gel); assess purity monthly via UPLC-MS .
Advanced: What precautions are critical for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and quenching steps to avoid inhalation of volatile byproducts (e.g., MsOH) .
- Waste disposal : Neutralize residual compound with 10% sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How can the compound’s bicyclo[1.1.1]pentane core be leveraged in peptide mimetic design?
Answer:
The scaffold serves as a rigid spacer in peptidomimetics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
